14-Hydroxydihydromorphinone hydrazone is a derivative of the morphinan class of compounds, specifically related to the opiate family. This compound has garnered interest due to its potential as a long-acting analgesic with unique binding properties to opioid receptors, making it a subject of pharmacological research. Its classification falls under both analgesics and opioid receptor modulators, which are vital in pain management therapies.
The primary source of 14-hydroxydihydromorphinone hydrazone is from the modification of naturally occurring opiates, particularly morphine derivatives. The compound is classified as a synthetic opioid and is further categorized into hydrazone derivatives, which are characterized by the presence of a hydrazone functional group (-C=N-NH2) attached to the morphinan structure.
The synthesis of 14-hydroxydihydromorphinone hydrazone typically involves the reaction of 14-hydroxydihydromorphinone with hydrazine or its derivatives. The process can be outlined as follows:
This method has been shown to yield a single product without significant formation of undesired azines, which can complicate analysis and application .
14-Hydroxydihydromorphinone hydrazone undergoes various chemical reactions, particularly in acidic environments where it can revert to its starting materials or form azines. Notably:
The mechanism of action for 14-hydroxydihydromorphinone hydrazone primarily involves its interaction with opioid receptors in the central nervous system. The following points summarize its pharmacodynamics:
The physical properties of 14-hydroxydihydromorphinone hydrazone include:
Chemical properties include its ability to form stable complexes with opioid receptors and undergo reversible reactions under specific conditions .
14-Hydroxydihydromorphinone hydrazone has several applications in scientific research:
14-Hydroxydihydromorphinone hydrazone represents a specialized class of opioid receptor modulators characterized by irreversible binding kinetics and prolonged pharmacological effects. These synthetic derivatives of oxymorphone (14-hydroxydihydromorphinone) incorporate a hydrazone moiety at the C6 carbonyl position, fundamentally altering their receptor interaction profile. Unlike classical opioid agonists, these compounds form covalent bonds with opioid receptors, particularly the mu (µ) subtype, resulting in sustained receptor occupancy that persists long after systemic elimination of the compound. This unique mechanism positions them as valuable tools for probing opioid receptor function and developing long-acting therapeutic agents, with research demonstrating durations of action exceeding 24 hours in preclinical models [1] [4].
The morphinan nucleus provides the fundamental scaffold for 14-hydroxydihydromorphinone hydrazone derivatives, characterized by a pentacyclic structure comprising three benzene rings (A, B, and C) in a phenanthrene arrangement, a piperidine ring (D), and a tetrahydrofuran ring (E). Within this structural family, 14-hydroxydihydromorphinone hydrazones exhibit three defining modifications:
C14 Hydroxylation: The introduction of a hydroxyl group at the C14 position enhances receptor affinity and modifies the conformational properties of the molecule. This modification differentiates these compounds from simpler dihydromorphinones and aligns them structurally with oxymorphone (14-hydroxydihydromorphinone), a potent µ-opioid receptor agonist [5] [7].
C6 Keto Group Modification: The critical structural determinant is the conversion of the C6 carbonyl group (ketone) into a hydrazone functionality (–C=NNR1R2). This transformation replaces the oxygen atom with a nitrogen-based substituent, significantly altering the electronic properties and reactivity of this position. The hydrazone group serves as the key moiety enabling covalent modification of the opioid receptor [1] [2] [4].
N17 Substitution: The nitrogen within the piperidine ring (position 17) typically bears an alkyl or alkenyl group. Common substituents include methyl (as in oxymorphazone derivatives) or cyclopropylmethyl (as in some antagonist derivatives). This modification profoundly influences the compound's efficacy (agonist vs. antagonist activity) and receptor subtype selectivity [2] [6].
Table 1: Key Structural Features of 14-Hydroxydihydromorphinone Hydrazones and Related Morphinans
Compound Class | C3 Group | C6 Group | C14 Group | N17 Group | Key Functional Properties |
---|---|---|---|---|---|
Morphine | Phenol | Alcohol | H | Methyl | Prototypic µ-agonist |
Oxymorphone | Phenol | Ketone | Hydroxyl | Methyl | Potent µ-agonist |
14-Hydroxydihydromorphinone Hydrazones | Phenol | Hydrazone | Hydroxyl | Methyl/Cyclopropylmethyl | Irreversible µ-ligands (Agonists or Antagonists) |
Naltrexone | Phenol | Ketone | Hydroxyl | Cyclopropylmethyl | Competitive antagonist |
The specific nature of the hydrazone substituent (R1 and R2) further defines individual compounds within this class:
These structural variations, particularly on the hydrazone nitrogen, significantly impact lipophilicity, receptor affinity, binding kinetics (rate of covalent bond formation), and ultimately, the duration and potency of the observed pharmacological effects.
The development of 14-hydroxydihydromorphinone hydrazones emerged from concerted efforts in the late 1970s and 1980s to create long-acting opioid therapeutics and research tools targeting addiction and pain management. Key milestones include:
Early Irreversible Antagonist Development (Late 1970s): The foundational work began with naloxazone and naloxonazine, hydrazone derivatives of the antagonist naloxone. These compounds demonstrated wash-resistant, long-lasting blockade of opioid receptors in vitro and in vivo, proving the concept of irreversible opioid receptor antagonism [6]. This work demonstrated the feasibility of creating nonequilibrium ligands via hydrazone modification.
Extension to Agonists (1980): Building on the antagonist work, researchers synthesized agonist counterparts by applying the hydrazone modification to potent opioid agonists. Pasternak and colleagues reported the synthesis and initial characterization of oxymorphazone (the phenylhydrazone derivative of oxymorphone) and explored naltrexazone (from naltrexone) in 1980. They demonstrated that oxymorphazone retained high affinity for opioid binding sites in vitro, exhibited agonist-like shifts in binding assays (reduced by sodium, potentiated by manganese), and produced wash-resistant inhibition of receptor binding. Crucially, they showed that 24 hours after administration, 82% of mice treated with oxymorphazone remained analgesic compared to only 17% of those treated with an equianalgesic dose of oxymorphone [2]. This marked the first demonstration of an extremely long-acting opioid agonist.
Systematic Exploration of Derivatives (1988): Williams, Pasternak, and collaborators conducted a comprehensive pharmacological evaluation of several oxymorphone hydrazone derivatives, including oxymorphone phenylhydrazone (OxyPH), oxymorphone p-nitrophenylhydrazone (OxyPNPH), and oxymorphonazine. This work confirmed the nonequilibrium binding properties ("wash-resistant inhibition") across these agonists. Importantly, they identified OxyPNPH as having the most pronounced long-duration effects: a 25 mg/kg dose elevated tail-flick latencies significantly for over 10 hours, with effects persisting to approximately 24 hours at 50 mg/kg. This study also provided critical mechanistic insight, showing that the prolonged analgesia depended on a critical 2-3 hour period immediately post-injection and was prevented by receptor blockade with naloxone during this window, strongly supporting persistent receptor occupation rather than pharmacokinetics as the mechanism for sustained action [1] [4].
Receptor Subtype Selectivity Insights: Research during this period also began to elucidate the receptor subtype selectivity of these irreversible ligands. In vivo administration of OxyPNPH (25 mg/kg) reduced µ1 binding by approximately 60% and µ2 binding by 35%, while delta (δ) opioid binding was unaffected. This established these hydrazones, particularly the agonist derivatives, as relatively selective tools for covalently modifying µ-opioid receptors, especially the high-affinity µ1 subtype [1] [4].
This period of intense research established 14-hydroxydihydromorphinone hydrazones, particularly oxymorphazone and OxyPNPH, as prototypic irreversible opioid agonists with unprecedented durations of action, providing invaluable tools for dissecting opioid receptor function and dynamics.
The pharmacological significance of 14-hydroxydihydromorphinone hydrazones stems primarily from their unique mechanism of action – irreversible receptor binding – which confers exceptional duration and enables specific receptor manipulation:
Table 2: Pharmacological Profile of Key 14-Hydroxydihydromorphinone Hydrazones
Compound | Primary Activity | Duration of Significant Analgesia (Mouse Tail-Flick) | Receptor Binding Reduction (In Vivo Admin, Washed Membranes) | Key Research Finding |
---|---|---|---|---|
Oxymorphazone | Irreversible Agonist | >24 hours (High Dose) | Not Reported (Original 1980 Paper) | 82% Analgesic at 24h vs 17% for Oxymorphone [2] |
OxyPNPH | Irreversible Agonist | ~10 hours (25 mg/kg); ~24 hours (50 mg/kg) | µ1: ~60%; µ2: ~35%; δ: No Significant Change [1] [4] | Critical 2-3h window for irreversible binding; Naloxone prevents effect if given early but not late [1] [4] |
Oxymorphonazine | Irreversible Agonist | Prolonged (>10h), but less than OxyPNPH [1] | Wash-resistant binding confirmed [1] | Demonstrates dimeric structure compatible with irreversible binding |
Naltrexazone | Irreversible Antagonist | N/A (Blocks Morphine) >24 hours [2] | Wash-resistant binding confirmed [2] | Protected 100% mice from morphine analgesia at 24h [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: